HLA‑B35 Allelic Subtype Cross‑Recognition (B*3501 vs. B*3503)
Tyrosinase (312–320) is recognized by CTL when presented by both major B35 allelic subtypes, B*3501 and B*3503. In contrast, the closely related gp100‑derived HLA‑B35 epitope (LPHSSSHWL) is restricted solely to B*3503 [1]. This dual‑subtype presentation broadens the eligible patient population for Tyrosinase (312–320)‑based applications.
| Evidence Dimension | Number of HLA‑B35 subtypes presenting the peptide |
|---|---|
| Target Compound Data | 2 (B*3501, B*3503) |
| Comparator Or Baseline | gp100 peptide LPHSSSHWL: 1 (B*3503 only) [1] |
| Quantified Difference | +1 subtype (dual vs. single) |
| Conditions | CTL recognition assay using autologous melanoma cells; Morel 1999 and Vigneron 2005. |
Why This Matters
Dual‑subtype presentation increases the addressable HLA‑B35 patient fraction, offering greater utility in vaccine design and immune‑monitoring panels.
- [1] Morel S, Ooms A, Van Pel A, et al. A tyrosinase peptide presented by HLA‑B35 is recognized on a human melanoma by autologous cytotoxic T lymphocytes. Int J Cancer. 1999;83(6):755‑759. View Source
